Ethyl 5-bromo-2-fluorobenzoate
Description
Overview of Fluorine and Bromine Substituents in Aromatic Systems
The presence of fluorine and bromine atoms on an aromatic ring imparts distinct electronic characteristics that modulate its reactivity. Halogens as a group are deactivating in electrophilic aromatic substitution (EAS) reactions compared to hydrogen. masterorganicchemistry.com This is due to their strong electron-withdrawing inductive effect (-I), which decreases the electron density of the ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.com
However, they also possess lone pairs of electrons that can be donated to the aromatic system via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. For fluorine, the inductive effect strongly outweighs its resonance effect, making it the most electronegative and inductively withdrawing halogen. organicchemistrytutor.com Paradoxically, in nucleophilic aromatic substitution (SNAr), fluorine is often the best leaving group among the halogens. masterorganicchemistry.com, organicchemistrytutor.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by fluorine's powerful inductive withdrawal, making the attached carbon more electrophilic and stabilizing the negatively charged Meisenheimer complex intermediate. organicchemistrytutor.com, stackexchange.com
Bromine, being less electronegative than fluorine, has a weaker inductive effect but is more polarizable. Its larger size and the energy of its orbitals result in less effective overlap with the carbon p-orbitals of the benzene (B151609) ring, leading to a weaker resonance effect compared to fluorine. Despite being a good leaving group in many contexts, its role in SNAr is often surpassed by fluorine. organicchemistrytutor.com However, the carbon-bromine bond is a crucial handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. smolecule.com, researchgate.net
Significance of Benzoate (B1203000) Esters as Synthetic Intermediates and Scaffolds
Esters are fundamental functional groups in organic chemistry, and benzoate esters, in particular, are vital synthetic intermediates. numberanalytics.com They are commonly found in natural products and are used extensively in the synthesis of pharmaceuticals and polymers. researchgate.net, researchgate.net The ester moiety is generally stable but can be readily transformed into other functional groups. For instance, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, or it can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to form a primary alcohol. , fiveable.me
The synthesis of benzoate esters is often achieved through the Fischer esterification, a classic acid-catalyzed reaction between a benzoic acid and an alcohol. cerritos.edu, mit.edu This reversible reaction is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed. cerritos.edu The benzoate ester framework serves as a robust scaffold, allowing for modifications on the aromatic ring while the ester group is either carried through the synthetic sequence or transformed at a later stage. organic-chemistry.org
Research Landscape of Ethyl 5-bromo-2-fluorobenzoate within Halogenated Aromatics
Within the diverse family of halogenated aromatics, this compound (CAS No. 612835-53-7) has emerged as a compound of significant research interest. chemscene.com, chembk.com Its structure is notable for possessing three distinct points of functionality: the ethyl ester, the bromine atom at the C5 position, and the fluorine atom at the C2 position. This trifunctional nature makes it an exceptionally versatile building block in multi-step organic synthesis.
The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, vinyl, or alkyl groups to form new carbon-carbon bonds. smolecule.com, The fluorine atom, positioned ortho to the ester, exerts a strong electron-withdrawing effect, influencing the reactivity of the entire aromatic ring and the ester group. This substitution pattern can enhance the stability of resulting products and improve their pharmacokinetic properties in drug discovery programs. Research has demonstrated its use as an intermediate in the synthesis of bioactive molecules for potential pharmaceutical and agricultural applications. , smolecule.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 612835-53-7 | chemscene.com |
| Molecular Formula | C₉H₈BrFO₂ | chemscene.com |
| Molecular Weight | 247.06 g/mol | chemscene.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Purity | Typically ≥96-97% | chemscene.comsigmaaldrich.com |
Scope and Objectives of Research on this compound
The primary focus of research involving this compound is the exploration of its synthetic utility. Key objectives are centered on leveraging its unique combination of functional groups to construct complex molecular architectures that are otherwise difficult to access.
Specific research goals include:
Developing efficient synthetic routes: While the compound is commercially available, research continues into optimizing its synthesis, often starting from its parent acid, 5-bromo-2-fluorobenzoic acid. biosynth.com,
Exploring cross-coupling reactions: A major area of investigation is the use of the C-Br bond in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions to build biaryl systems and other complex scaffolds. smolecule.com, , researchgate.net
Investigating nucleophilic aromatic substitution: The activated aromatic ring allows for the study of SNAr reactions, where either the fluorine or bromine atom can potentially be displaced by various nucleophiles under specific conditions. acs.org
Functional group interconversion: Research also targets the transformation of the ethyl ester group into other functionalities like carboxylic acids, amides, or alcohols, subsequent to modifications on the aromatic ring.
Ultimately, the overarching objective is to utilize this compound as a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. , chemscene.com, smolecule.com
| Reaction Type | Description | Potential Product Type | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of the C-Br bond with a boronic acid or ester. | Biaryl compounds or other C-C coupled products. | smolecule.comresearchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a halogen (typically F) by a strong nucleophile (e.g., alkoxides, amines). | Substituted benzoate esters. | masterorganicchemistry.comacs.org |
| Ester Hydrolysis | Conversion of the ethyl ester to a carboxylic acid using acid or base. | 5-bromo-2-fluorobenzoic acid derivatives. | |
| Ester Reduction | Reduction of the ester group to a primary alcohol using a strong reducing agent like LiAlH₄. | (5-bromo-2-fluorophenyl)methanol derivatives. | fiveable.me |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTDYNDPAJSCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610850 | |
| Record name | Ethyl 5-bromo-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612835-53-7 | |
| Record name | Ethyl 5-bromo-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation Techniques for Ethyl 5 Bromo 2 Fluorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For ethyl 5-bromo-2-fluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, is essential for a complete structural analysis.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group.
The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are deshielded and will appear as a quartet due to coupling with the three neighboring methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet, coupling with the two adjacent methylene protons.
The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. Three aromatic protons are present, and their chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine, bromine, and ethyl carboxylate groups. The fluorine atom, being ortho to the ester and meta to the bromine, will induce characteristic splitting patterns in the adjacent proton signals.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OCH₂CH₃ | ~ 4.4 | Quartet (q) | ~ 7.1 |
| -OCH₂CH₃ | ~ 1.4 | Triplet (t) | ~ 7.1 |
| Aromatic H | 7.0 - 8.0 | Multiplets (m) | - |
¹³C NMR for Carbon Skeleton and Functional Group Confirmation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum will confirm the presence of the carbonyl carbon of the ester group, the carbons of the ethyl group, and the six carbons of the aromatic ring.
The carbonyl carbon is typically found in the downfield region of the spectrum (around 160-170 ppm). The methylene and methyl carbons of the ethyl group will appear in the upfield region. The six aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the substituents. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant, which is a definitive diagnostic feature.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 164 |
| -OCH₂CH₃ | ~ 62 |
| Aromatic C-F | ~ 160 (with large ¹JCF) |
| Aromatic C-Br | ~ 115 |
| Other Aromatic C | 115 - 135 |
| -OCH₂CH₃ | ~ 14 |
¹⁹F NMR for Fluorine Atom Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine on the aromatic ring. Furthermore, the signal will exhibit coupling to the adjacent aromatic protons, providing valuable information about the substitution pattern.
2D NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Assignment
Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete connectivity of a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help to trace the connectivity between the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively assign which protons are attached to which carbon atoms, for example, linking the methylene protons to the methylene carbon of the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Validation
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like esters. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer. For this compound, ESI-MS would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature provides a definitive confirmation of the presence of a single bromine atom in the molecule.
Interactive Data Table: Predicted ESI-MS Data
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |
| [M+H]⁺ | 247.98 | 249.98 |
| [M+Na]⁺ | 269.96 | 271.96 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₉H₈BrFO₂.
Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), the molecular ion in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2⁺) with roughly equal intensity. HRMS can resolve these isotopic peaks and provide exact mass measurements for each.
The theoretical exact masses for the two major isotopic molecular ions are:
[C₉H₈⁷⁹BrFO₂]⁺: 245.9692 u
[C₉H₈⁸¹BrFO₂]⁺: 247.9671 u
Experimental HRMS analysis would be expected to yield m/z values that match these theoretical masses to within a few parts per million (ppm), providing unambiguous confirmation of the compound's elemental formula.
Table 1: Theoretical Exact Mass Data for this compound Molecular Ions
| Isotopic Formula | Theoretical Exact Mass (u) |
| C₉H₈⁷⁹BrFO₂ | 245.9692 |
| C₉H₈⁸¹BrFO₂ | 247.9671 |
Fragmentation Pattern Analysis for Structural Confirmation
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to ionization energy (e.g., in electron ionization mass spectrometry), it fragments in predictable ways, yielding smaller, charged species whose masses can be detected.
Key fragmentation pathways for this molecule would include:
Loss of the Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃), with a mass of 45.0 Da. This would produce a prominent acylium ion.
Loss of Ethylene (B1197577): Another characteristic fragmentation is the McLafferty rearrangement, which involves the elimination of a neutral ethylene molecule (C₂H₄), with a mass of 28.0 Da. This results from the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen.
Loss of Carbon Monoxide: The resulting acylium ion from the loss of the ethoxy group can further fragment by losing a neutral carbon monoxide (CO) molecule (28.0 Da).
Cleavage of Halogens: Fragmentation involving the loss of the bromine or fluorine atoms can also occur.
Analysis of the m/z values of these fragment ions allows for the piecing together of the molecule's structure, confirming the presence of the ethyl ester group and the substitution pattern on the aromatic ring. For instance, the mass spectrum of a similar compound, ethyl 4-bromobenzoate, shows major fragments corresponding to the loss of the ethoxy group and subsequent loss of CO. nist.gov
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion Description | Lost Neutral Fragment(s) | Predicted m/z (for ⁷⁹Br isotope) |
| Molecular Ion [M]⁺ | - | 246 |
| Loss of Ethoxy Radical [M - •OC₂H₅]⁺ | •OC₂H₅ | 201 |
| Loss of Ethylene [M - C₂H₄]⁺• | C₂H₄ | 218 |
| Loss of Ethoxy and CO [M - •OC₂H₅ - CO]⁺ | •OC₂H₅, CO | 173 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Vibrational Mode Analysis for Functional Group Identification (e.g., C=O stretch of ester)
The IR and Raman spectra of this compound are dominated by vibrations associated with the ester group and the substituted benzene ring.
C=O Stretch: The most prominent and easily identifiable peak in the IR spectrum is the carbonyl (C=O) stretching vibration of the ester functional group. This is a very strong, sharp absorption that typically appears in the region of 1720-1740 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to a non-conjugated ester.
C-O Stretches: The ester group also exhibits two C-O stretching vibrations: the C(=O)-O stretch and the O-C₂H₅ stretch. These typically appear as strong bands in the 1300-1000 cm⁻¹ region.
Aromatic C=C Stretches: The benzene ring gives rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
Halogen-Carbon Bond Vibrations
The vibrations of the carbon-halogen bonds provide direct evidence for the presence of fluorine and bromine on the aromatic ring.
C-Br Stretch: The carbon-bromine bond is weaker and involves a heavier atom, so its stretching vibration occurs at a much lower frequency. The C-Br stretch is typically found in the 690-515 cm⁻¹ range. spectroscopyonline.comorgchemboulder.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group / Bond | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 3000-2850 | Medium |
| Ester C=O | Stretch | 1740-1720 | Strong |
| Aromatic C=C | Stretch | 1600-1450 | Medium-Variable |
| Ester C-O | Stretch | 1300-1000 | Strong |
| C-F | Stretch | 1300-1000 | Strong |
| C-Br | Stretch | 690-515 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Electronic Transitions and Aromatic System Conjugation
The primary chromophore in this compound is the benzene ring. Unsubstituted benzene exhibits characteristic π→π* electronic transitions. The presence of substituents—the bromine atom, the fluorine atom, and the ethyl carboxylate group—acts to modify the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max) and changes in molar absorptivity. ijermt.org
Both the halogens and the ester group are considered auxochromes. Halogens have opposing inductive (electron-withdrawing) and resonance (electron-donating) effects. libretexts.orgyoutube.com The ester group is generally electron-withdrawing. These substituent effects alter the conjugation of the aromatic system. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands in the ultraviolet region, corresponding to π→π* transitions within the substituted aromatic ring. The precise λ_max values would reflect the combined electronic influence of the fluoro, bromo, and ester substituents on the benzene chromophore. ijermt.org
Band Gap Energy Determination (e.g., HOMO-LUMO analysis)
The electronic properties of this compound, particularly its kinetic stability and chemical reactivity, can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter in determining the molecule's excitability and its ability to participate in chemical reactions.
Table 1: Predicted Frontier Orbital Energies and Band Gap for a Structurally Similar Compound
| Molecular Orbital | Energy (eV) |
| LUMO | -4.305 |
| HOMO | -6.509 |
| Band Gap (LUMO-HOMO) | 2.204 |
Note: Data is for methyl 4-bromo-2-fluorobenzoate and is used here for illustrative purposes.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are indispensable for determining the purity of this compound and for monitoring the progress of its synthesis. These methods separate the target compound from impurities, starting materials, and by-products based on differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds like this compound. While a specific HPLC method for this exact compound is not publicly detailed, a method for the closely related Ethyl 5-bromo-2-chlorobenzoate demonstrates a viable approach. A reverse-phase HPLC method is typically employed for such aromatic esters. sielc.com
In a representative method, a C18 column would serve as the stationary phase, and the mobile phase would consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.com Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.
Table 2: Illustrative HPLC Method Parameters for a Related Compound
| Parameter | Condition |
| Stationary Phase | Newcrom R1 (C18) |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Detection | UV Spectroscopy |
Note: This method was developed for Ethyl 5-bromo-2-chlorobenzoate and serves as a representative example. sielc.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of this compound and for identifying and quantifying any impurities. Following separation by the LC system, the analyte is ionized, and the mass-to-charge ratio of the resulting ions is determined.
For fluorobenzoate compounds, LC-MS/MS (tandem mass spectrometry) with electrospray ionization (ESI) is a particularly powerful method. nih.gov In a typical analysis, the parent ion corresponding to the protonated molecule [M+H]+ of this compound would be selected and fragmented to produce characteristic product ions, providing a high degree of confidence in its identification. A study on a similar compound, sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (B1203000), utilized a Hypersil GOLD C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) and methanol (B129727). nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of chemical reactions, such as the synthesis of this compound. wisc.edu A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. utexas.edu The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. utexas.edu
The choice of mobile phase is crucial for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is commonly used. utexas.edu The separated spots are visualized under UV light, and the retention factor (Rf) of the product can be compared to that of the starting materials to track the reaction's progress. utexas.edu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound has not been reported in the searched literature, the analysis of a related complex molecule, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, illustrates the type of data that can be obtained. vensel.org In that study, single-crystal X-ray diffraction analysis revealed that the compound crystallizes in the monoclinic space group P21/n. vensel.org The analysis provided precise cell parameters and details of intermolecular interactions, such as hydrogen bonds. vensel.org Should single crystals of this compound be obtained, a similar analysis would provide unequivocal proof of its structure in the solid state.
Table 3: Crystallographic Data for a Structurally Related Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 14.828(2) |
| b (Å) | 7.1335(9) |
| c (Å) | 25.119(2) |
| β (°) | 100.066(11) |
| Volume (ų) | 2616.1(6) |
Note: Data is for ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate and is presented for illustrative purposes. vensel.org
Reactivity and Reaction Pathways of Ethyl 5 Bromo 2 Fluorobenzoate
Reactions at the Ester Group
The ethyl ester group of Ethyl 5-bromo-2-fluorobenzoate is susceptible to a range of nucleophilic acyl substitution and reduction reactions. These transformations are fundamental in modifying the carboxyl functional group to yield carboxylic acids, different esters, alcohols, or ketones.
Hydrolysis of the ester functionality cleaves the ester bond to yield 5-bromo-2-fluorobenzoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent attack by water, followed by proton transfers and the elimination of ethanol, yields the carboxylic acid. This is a reversible process, and the equilibrium can be shifted towards the products by using an excess of water. libretexts.org
Basic Hydrolysis (Saponification): Base-promoted hydrolysis is an irreversible process that begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. Subsequent acidification is required to obtain the neutral 5-bromo-2-fluorobenzoic acid. quora.com Studies on substituted ethyl benzoates show that electron-withdrawing groups, such as the bromine atom in the meta position relative to the ester, can influence the rate of hydrolysis. nih.gov
| Reaction Type | Reagents | Products | Key Conditions |
| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄, HCl) | 5-bromo-2-fluorobenzoic acid, Ethanol | Heat, Excess water |
| Basic Hydrolysis | Base (e.g., NaOH, KOH), then H₃O⁺ | 5-bromo-2-fluorobenzoic acid, Ethanol | Heat, followed by acidification |
Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org This equilibrium-driven reaction is typically facilitated by using a large excess of the new alcohol or by removing one of the products (usually the more volatile alcohol, in this case, ethanol) to drive the reaction to completion. wikipedia.org Both acid-catalyzed (Fischer-Speier type) and base-catalyzed mechanisms are common. wikipedia.org The base-catalyzed process involves the new alcohol's alkoxide acting as the nucleophile. This method is effective for converting ethyl esters into a wide variety of other alkyl or aryl esters. rsc.orgresearchgate.net
| Catalyst Type | Reagents | General Product | Driving Force |
| Acid (e.g., H₂SO₄) | New Alcohol (R'-OH) | 5-bromo-2-fluorobenzoyl R'-ester | Excess R'-OH or removal of ethanol |
| Base (e.g., NaOR') | New Alcohol (R'-OH) | 5-bromo-2-fluorobenzoyl R'-ester | Excess R'-OH or removal of ethanol |
The ester group can be reduced to a primary alcohol, (5-bromo-2-fluorophenyl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. The reaction proceeds via a two-step mechanism. First, a hydride ion attacks the carbonyl carbon, leading to the elimination of the ethoxide group and the formation of an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of the hydride reagent to form the primary alcohol upon acidic workup. libretexts.org
| Reagent | Intermediate | Final Product | Typical Solvent |
| Lithium Aluminum Hydride (LiAlH₄) | 5-bromo-2-fluorobenzaldehyde | (5-bromo-2-fluorophenyl)methanol | Diethyl ether, THF |
Reaction of this compound with strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), leads to the formation of tertiary alcohols. The reaction involves the addition of two equivalents of the organometallic reagent. The first equivalent adds to the carbonyl group, displacing the ethoxide to form a ketone intermediate. This ketone is highly reactive towards the organometallic reagent and rapidly undergoes a second nucleophilic attack to form a tertiary alcohol after an aqueous workup. It is generally not possible to stop the reaction at the ketone stage under these conditions.
| Reagent Type | Stoichiometry (Reagent:Ester) | Intermediate | Final Product (after workup) |
| Grignard (R-MgX) | >2:1 | 1-(5-bromo-2-fluorophenyl)-1-alkanone | 1-(5-bromo-2-fluorophenyl)-1,1-dialkyl-alkanol |
| Organolithium (R-Li) | >2:1 | 1-(5-bromo-2-fluorophenyl)-1-alkanone | 1-(5-bromo-2-fluorophenyl)-1,1-dialkyl-alkanol |
Reactions Involving the Aromatic Ring
The aromatic ring of this compound is electron-deficient due to the inductive and resonance effects of the ester group and the halogens. This deactivation makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions.
The SNAr reaction is a stepwise addition-elimination mechanism. A nucleophile attacks the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group.
In this compound, the ring is activated towards nucleophilic attack by the strongly electron-withdrawing ethyl carboxylate group. The reaction is regioselective, with the nucleophile preferentially attacking the carbon atom attached to the fluorine. This is because the fluorine atom is located ortho to the activating ester group, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
A critical aspect of SNAr reactions is the leaving group ability of the halogens, which follows the order F > Cl > Br > I. This is contrary to the trend seen in SN1 and SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. mdpi.com The stability of the C-F bond is overcome because its cleavage is not part of the slow step. Therefore, in a reaction with a nucleophile like an alkoxide or an amine, the fluorine atom is selectively displaced over the bromine atom. mdpi.com
| Nucleophile | Position of Attack | Leaving Group | Product Type |
| Alkoxide (R-O⁻) | C2 (attached to F) | Fluoride (F⁻) | Ethyl 5-bromo-2-alkoxybenzoate |
| Amine (R-NH₂) | C2 (attached to F) | Fluoride (F⁻) | Ethyl 5-bromo-2-(alkylamino)benzoate |
| Phenoxide (Ph-O⁻) | C2 (attached to F) | Fluoride (F⁻) | Ethyl 5-bromo-2-phenoxybenzoate |
Electrophilic Aromatic Substitution (EAS) Reactions (e.g., nitration, sulfonation)
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the directing and activating/deactivating effects of its three substituents: the bromo group, the fluoro group, and the ethyl ester group. Both fluorine and bromine are halogens, which are ortho, para-directing yet deactivating groups due to the interplay of their electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M). pressbooks.pubwikipedia.org The ethyl ester group is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects (-I, -M).
In the case of this compound, the positions ortho and para to the halogens are C1, C3, and C6 (relative to the ester group at C1). The positions meta to the ester group are C3 and C5. The directing effects of the substituents are therefore in partial concert and partial opposition. The fluorine at C2 directs towards C1 (occupied) and C3. The bromine at C5 directs towards C4 and C6. The ethyl ester at C1 directs towards C3 and C5 (occupied).
Nitration:
Nitration of this compound is expected to proceed by treatment with a mixture of concentrated nitric acid and sulfuric acid. The incoming electrophile, the nitronium ion (NO₂⁺), will substitute a hydrogen atom on the aromatic ring. nih.gov The regioselectivity will be determined by the combined directing effects of the existing substituents.
The most likely positions for nitration are C3 and C6.
Position C3: This position is ortho to the fluorine (activating for ortho/para) and meta to the bromine (neutral effect for meta) and meta to the ester (directing meta).
Position C6: This position is ortho to the bromine (activating for ortho/para) and para to the fluorine (activating for ortho/para), but ortho to the ester group, which is sterically hindered.
Sulfonation:
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (H₂SO₄/SO₃). wikipedia.orgopenochem.org This reaction is generally reversible. wikipedia.org Similar to nitration, the directing effects of the substituents on this compound will dictate the position of sulfonation. The electrophile in this case is SO₃.
The anticipated products would be the corresponding sulfonic acids at positions C3 and C6. The deactivating nature of all three substituents makes the sulfonation of this compound a challenging reaction, likely requiring high temperatures and long reaction times. The steric hindrance at the C6 position would again favor the formation of the 3-sulfonated product.
| Reaction | Reagents | Predicted Major Product | Predicted Minor Product |
| Nitration | HNO₃, H₂SO₄ | Ethyl 5-bromo-2-fluoro-3-nitrobenzoate | Ethyl 5-bromo-2-fluoro-6-nitrobenzoate |
| Sulfonation | H₂SO₄, SO₃ | Ethyl 5-bromo-2-fluoro-3-sulfonylbenzoate | Ethyl 5-bromo-2-fluoro-6-sulfonylbenzoate |
Directed ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then be quenched with an electrophile. organic-chemistry.orgyoutube.com
For this compound, the ethyl ester group can act as a DMG. However, the presence of the acidic α-protons on the ethyl group and the electrophilic nature of the carbonyl carbon can lead to side reactions with strong organolithium bases. A more effective approach often involves the in-situ formation of a more powerful directing group, such as an amide or a deprotonated carboxylic acid. researchgate.netsemanticscholar.org
The fluorine and bromine atoms can also influence the regioselectivity of lithiation. Halogens can act as weak DMGs. organic-chemistry.org In substrates with multiple potential sites for deprotonation, the outcome is determined by the relative directing ability of the groups and the kinetic acidity of the protons.
In the case of this compound, there are two protons ortho to potential directing groups:
Position C3: Ortho to the fluorine atom.
Position C6: Ortho to the bromine atom.
The carboxylate group (formed from the ester under basic conditions) is generally a stronger directing group than halogens. researchgate.net Therefore, lithiation would be expected to occur primarily at a position ortho to the ester. However, both ortho positions (C2 and C6) are substituted. Deprotonation would therefore likely be directed by the halogens. The relative directing ability of fluorine versus bromine in such a system is not definitively established and can be influenced by reaction conditions. unblog.fr
A plausible strategy would involve the use of a hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), at low temperatures to minimize nucleophilic attack at the ester. Deprotonation would likely occur at the most acidic position, which is influenced by the inductive effects of the adjacent electron-withdrawing groups. The proton at C3 is flanked by the electron-withdrawing fluorine and ester groups, making it a likely candidate for deprotonation. The proton at C6 is adjacent to the bromine.
Upon successful metalation, the resulting aryllithium species can be trapped with a variety of electrophiles, leading to the introduction of a new substituent at the C3 or C6 position.
| Directing Group | Base | Predicted Site of Metalation | Potential Electrophiles | Resulting Product Type |
| -COOEt / Halogens | LDA or LiTMP | C3 or C6 | MeI, TMSCl, DMF, CO₂ | Substituted this compound |
Cross-Coupling Reactions
The bromine atom at the C5 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling (e.g., with arylboronic acids)
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organohalide. nih.gov this compound is a suitable substrate for this reaction, where the C-Br bond is selectively activated by a palladium catalyst.
The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or more advanced catalyst systems with specific ligands), a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water). The reaction with various arylboronic acids would lead to the formation of biaryl compounds. For instance, the coupling with phenylboronic acid would yield Ethyl 2-fluoro-5-phenylbenzoate. The reaction generally tolerates a wide range of functional groups on the boronic acid partner.
| Arylboronic Acid | Catalyst | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Ethyl 2-fluoro-5-phenylbenzoate |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Ethyl 2-fluoro-5-(4-methoxyphenyl)benzoate |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Ethyl 2-fluoro-5-(3-thienyl)benzoate |
Heck Reactions
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com this compound can serve as the aryl halide component in this reaction. The reaction is typically performed in the presence of a palladium catalyst, a base (often a tertiary amine like triethylamine (B128534) or a weaker inorganic base), and a phosphine (B1218219) ligand.
For example, the reaction of this compound with ethyl acrylate (B77674) would be expected to yield Ethyl (E)-3-(4-ethoxycarbonyl-3-fluorophenyl)acrylate. The regioselectivity of the addition to the alkene is governed by steric and electronic factors, with the aryl group typically adding to the less substituted carbon of the double bond. The stereochemistry of the product is usually trans.
| Alkene | Catalyst | Base | Product |
| Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Ethyl (E)-3-(4-ethoxycarbonyl-3-fluorophenyl)acrylate |
| Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | Ethyl (E)-2-fluoro-5-styrylbenzoate |
| 1-Octene | Pd(OAc)₂ / dppf | NaOAc | Ethyl 2-fluoro-5-((E)-oct-1-en-1-yl)benzoate |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction provides a direct route to substituted alkynes. This compound can be effectively coupled with various terminal alkynes under Sonogashira conditions.
The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine or diisopropylamine) which also serves as the solvent. nih.gov For instance, coupling with phenylacetylene (B144264) would produce Ethyl 2-fluoro-5-(phenylethynyl)benzoate.
| Terminal Alkyne | Catalyst System | Base | Product |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Ethyl 2-fluoro-5-(phenylethynyl)benzoate |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Ethyl 2-fluoro-5-(hex-1-yn-1-yl)benzoate |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Ethyl 2-fluoro-5-((trimethylsilyl)ethynyl)benzoate |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgrsc.org This reaction is a powerful tool for the synthesis of arylamines from this compound.
The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as XPhos or SPhos), and a strong base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide). nih.gov A wide variety of primary and secondary amines, as well as anilines and heterocycles, can be coupled. For example, the reaction with morpholine (B109124) would yield Ethyl 2-fluoro-5-(morpholino)benzoate.
| Amine | Catalyst/Ligand | Base | Product |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Ethyl 2-fluoro-5-(morpholino)benzoate |
| Aniline | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Ethyl 2-fluoro-5-(phenylamino)benzoate |
| Benzylamine | Pd₂(dba)₃ / BINAP | LiHMDS | Ethyl 5-(benzylamino)-2-fluorobenzoate |
Halogen Exchange Reactions
The presence of two different halogen atoms on the benzene (B151609) ring of this compound presents opportunities for selective halogen exchange reactions. The significant difference in bond strength and reactivity between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for high selectivity.
The C-F bond is one of the strongest single bonds to carbon, making alkyl and aryl fluorides generally stable and less reactive compared to other halides. msu.edu Conversely, the C-Br bond is weaker and more susceptible to cleavage. msu.edu This reactivity difference is exploited in metal-halogen exchange reactions, which are fundamental in organometallic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
In the context of this compound, metal-halogen exchange almost exclusively occurs at the more labile C-Br bond. The typical reaction rate for this exchange follows the trend I > Br > Cl, with fluorides being generally unreactive under these conditions. wikipedia.org Treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures leads to the regioselective replacement of the bromine atom with lithium, forming a (2-ethoxycarbonyl-4-fluorophenyl)lithium species. This organolithium intermediate can then be quenched with various electrophiles to introduce new functional groups.
While direct exchange of the fluorine atom is challenging due to the high C-F bond energy, its activation can be achieved under specific conditions, often requiring transition metal catalysts. beilstein-journals.org However, in molecules containing both bromine and fluorine, palladium-catalyzed cross-coupling reactions will selectively occur at the C-Br bond, leaving the C-F bond intact. beilstein-journals.org Boron trihalides have also been used to mediate halogen exchange (halex) reactions for C-F bonds, but this typically requires harsh conditions. nsf.gov
Derivatization Strategies
The structure of this compound allows for numerous derivatization strategies, making it a valuable building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
A fundamental derivatization is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5-bromo-2-fluorobenzoic acid. This transformation is a standard procedure in organic synthesis and can be achieved through either acid- or base-catalyzed hydrolysis.
In a typical laboratory setting, the ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. This process, known as saponification, yields the carboxylate salt. Subsequent acidification with a strong mineral acid, like hydrochloric acid, protonates the carboxylate to precipitate the desired 5-bromo-2-fluorobenzoic acid. google.com This derivative is an important pharmaceutical intermediate itself. guidechem.com
| Reaction Data for Hydrolysis of this compound | |
| Starting Material | This compound |
| Reagents | 1. Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) 2. Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |
| Product | 5-bromo-2-fluorobenzoic acid |
| Reaction Type | Saponification followed by Acidification |
The ester functional group of this compound can be readily converted into a hydrazide. This is typically accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol. The reaction, known as hydrazinolysis, involves the nucleophilic acyl substitution of the ethoxy group (-OEt) by the hydrazine nucleophile.
The resulting product, 5-bromo-2-fluorobenzohydrazide, is a stable crystalline solid. Hydrazide derivatives are valuable intermediates in the synthesis of a wide range of heterocyclic compounds, such as pyrazoles and triazoles, and are studied for their potential biological activities.
The bromine atom at the 5-position of the benzene ring serves as a versatile handle for the introduction of new functional groups through various transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures.
Palladium-catalyzed reactions are particularly prominent for this purpose. nih.govresearchgate.net The C-Br bond can readily participate in reactions such as:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, introducing a new aryl or vinyl group. A related compound, 5-bromo-2-fluorobenzeneboronic acid, is a key intermediate in the synthesis of certain pesticides, highlighting the utility of this reaction type. google.com
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
Stille Coupling: Reaction with an organostannane reagent to form a new C-C bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, leading to the synthesis of substituted anilines.
These coupling reactions demonstrate high functional group tolerance and typically proceed under mild conditions, making them ideal for the late-stage functionalization of complex molecules. The selective reactivity of the C-Br bond over the C-F bond ensures that these transformations occur predictably at the desired position. beilstein-journals.org
Theoretical and Computational Chemistry Studies
Molecular Dynamics Simulations:
No literature could be found detailing the use of molecular dynamics simulations to study the behavior of Ethyl 5-bromo-2-fluorobenzoate over time, which would provide insights into its conformational dynamics and interactions in various environments.
Conformational Analysis:
A systematic conformational analysis to identify the most stable conformers of this compound and the energy barriers between them has not been documented.
The absence of this fundamental computational data highlights an opportunity for future research. Such studies would not only provide a deeper understanding of the intrinsic properties of this compound but also support the rational design of new synthetic routes and the prediction of its behavior in complex chemical systems.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound. By employing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), researchers can calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental spectra, understanding molecular structure, and elucidating the effects of substituents on the electronic environment of the molecule.
Prediction of NMR Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational chemistry in structural elucidation. These calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The accuracy of the prediction depends on the chosen functional and basis set. For aromatic compounds, the electronic effects of substituents (both inductive and resonance) significantly influence the chemical shifts of the aromatic protons and carbons.
In the case of this compound, the fluorine atom at the C2 position is expected to exert a strong electron-withdrawing inductive effect and a moderate electron-donating resonance effect, which would significantly impact the chemical shifts of adjacent protons and carbons. The bromine atom at the C5 position would primarily have an electron-withdrawing inductive effect and a deactivating resonance effect. The ethyl ester group would also influence the electronic distribution within the benzene (B151609) ring.
While specific predicted values for this compound are not available, the expected trends can be inferred from experimental data of related compounds and general principles of NMR spectroscopy.
Prediction of Vibrational Frequencies
Computational methods are also extensively used to predict the vibrational frequencies that are observed in Infrared (IR) and Raman spectroscopy. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. A comparative theoretical study on Ethyl benzoate (B1203000) and Ethyl m-chloro benzoate using DFT (B3LYP) and HF methods with a 6-31G(d,p) basis set provides insight into the vibrational analysis of such esters. scholarsresearchlibrary.com This study demonstrates that the calculated frequencies, when appropriately scaled, show good agreement with experimental data. scholarsresearchlibrary.com
The vibrational modes of a molecule like this compound would include stretching and bending vibrations of the C-H, C=O, C-O, C-F, and C-Br bonds, as well as complex vibrations of the aromatic ring. The calculated vibrational spectrum can be used to create a theoretical representation of the IR spectrum, aiding in the interpretation of experimental results.
Below are tables of selected calculated vibrational frequencies for the related compound Ethyl benzoate from a comparative study. scholarsresearchlibrary.com These serve as an example of the type of data generated in such theoretical investigations.
Table 1: Selected Calculated Vibrational Frequencies for Ethyl Benzoate (DFT/B3LYP/6-31G(d,p)) scholarsresearchlibrary.com
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| C=O Stretch | 1725 |
| Aromatic C-C Stretch | 1598, 1583, 1485, 1451 |
| C-O Stretch (ester) | 1273 |
| CH₂ Wagging | 1367 |
| CH₃ Rocking | 1022 |
Table 2: Selected Calculated Vibrational Frequencies for Ethyl m-chloro benzoate (DFT/B3LYP/6-31G(d,p)) scholarsresearchlibrary.com
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| C=O Stretch | 1728 |
| Aromatic C-C Stretch | 1595, 1572, 1475, 1428 |
| C-O Stretch (ester) | 1269 |
| C-Cl Stretch | 750 |
| CH₂ Wagging | 1370 |
The data illustrates how the presence of a substituent (in this case, chlorine) influences the vibrational frequencies. scholarsresearchlibrary.com For this compound, the presence of both fluorine and bromine would lead to characteristic vibrational modes associated with the C-F and C-Br bonds, which would be identifiable through computational analysis. The study on Ethyl benzoate and its chloro-derivative found that the DFT/B3LYP method provided a reliable description of the vibrational signatures. scholarsresearchlibrary.com
Applications in Advanced Chemical Synthesis and Materials Science
Building Block in Organic Synthesis
The strategic placement of the bromo, fluoro, and ethyl ester functionalities on the aromatic ring makes Ethyl 5-bromo-2-fluorobenzoate a highly sought-after intermediate in synthetic organic chemistry. These groups can be selectively targeted and transformed, enabling chemists to construct elaborate molecular frameworks with high precision.
Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals
This compound and its close derivatives are fundamental starting materials in the synthesis of numerous APIs and agrochemicals. The presence of both fluorine and bromine is particularly advantageous. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the bromine atom can be readily converted into other functional groups through various cross-coupling reactions. nih.gov
For instance, related structures like 5-bromo-2-fluorobenzoic acid are crucial pharmaceutical intermediates. guidechem.com A notable example is in the synthesis of Roxadustat, a drug used to treat anemia, which can be synthesized from a bromo-fluorobenzoate starting material. mdpi.com In the agrochemical sector, intermediates derived from this scaffold, such as 5-bromo-2-fluorobenzeneboronic acid, are used to prepare non-ester pyrethroid compounds, which are effective pesticides. google.com
| Product Class | Example | Precursor/Intermediate | Application |
|---|---|---|---|
| Pharmaceutical (API) | Roxadustat | Bromo-fluorobenzoate derivative | Treatment of Anemia |
| Agrochemical | Non-ester Pyrethroids | 5-Bromo-2-fluorobenzeneboronic acid | Pesticide |
| Pharmaceutical Intermediate | Anthelmintics | 5-Bromo-2-fluorobenzoic acid | Drug Synthesis |
Synthesis of Complex Heterocyclic Compounds
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are central to medicinal chemistry. This compound serves as an excellent scaffold for constructing a variety of these complex structures. The ester and bromo groups can be manipulated to facilitate ring-forming reactions, leading to the creation of novel heterocyclic systems.
Research has demonstrated the use of related 5-bromobenzofuran (B130475) structures in the synthesis of diverse heterocycles, including thiazolidinones and triazoles, through multi-step reaction sequences. sciepub.comekb.eg The versatility of such bromo-aromatic precursors allows for their elaboration into a wide array of heterocyclic frameworks, which are often evaluated for various biological activities. rsc.org
| Precursor Scaffold | Resulting Heterocycle Class | Synthetic Utility |
|---|---|---|
| 5-Bromobenzofuran | Thiazolidinones | Core for biologically active molecules |
| Thiophenol derivatives | Triazoles, Benzothiazoles | Building blocks for medicinal chemistry |
| 3-(Bromoacetyl)coumarin | Imidazoles, Thiazoles | Synthesis of bioactive scaffolds |
Intermediate for Fluorinated and Brominated Aromatic Systems
As a fluorinated and brominated building block, this compound is inherently valuable for introducing these specific halogens into larger molecules. bldpharm.com Fluorine, in particular, is a key element in modern drug design, often improving a compound's pharmacokinetic properties. nih.gov The bromine atom serves as a versatile handle for further chemical transformations, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which allow for the attachment of various other molecular fragments. This dual functionality enables the synthesis of highly substituted and complex aromatic systems that would be difficult to prepare by other means. researchgate.net
Contribution to Drug Discovery and Medicinal Chemistry Research
The structural attributes of this compound make it a significant contributor to the pipeline of drug discovery and development. It provides a reliable starting point for the synthesis of novel compounds that can be tested for a wide range of therapeutic activities.
Synthesis of Bioactive Molecules (e.g., anti-inflammatory agents, HIV non-nucleoside reverse transcriptase inhibitors)
The development of new therapeutic agents is a cornerstone of medicinal chemistry. Building blocks like this compound are instrumental in this process. For example, the synthesis of novel fluorinated compounds is a proven strategy for discovering potent anti-inflammatory agents. nih.gov The inclusion of fluorine can significantly enhance the biological activity of these molecules. nih.gov
Furthermore, this scaffold is relevant to the synthesis of complex molecules designed as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govuochb.cz NNRTIs are a critical class of antiretroviral drugs, and ongoing research focuses on designing new inhibitors to overcome drug resistance. encyclopedia.pubwikipedia.org The synthesis of these intricate molecules often relies on versatile, functionalized aromatic building blocks to construct the required pharmacophore. nih.gov
| Therapeutic Area | Target Class | Relevance of Fluorinated/Brominated Scaffolds |
|---|---|---|
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Fluorine substitution can enhance potency and selectivity. nih.gov |
| Antiviral (HIV) | Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Provides a core structure for building complex inhibitors to combat resistance. nih.govnih.gov |
| Anticancer | Various (e.g., Kinases) | Serves as an intermediate for compounds targeting cancer and viral infections. biosynth.com |
Scaffolds for Ligand Design in Molecular Docking Studies
In modern drug discovery, computational methods like molecular docking are used to predict how a potential drug molecule (a ligand) might bind to a biological target, such as a protein or enzyme. nih.gov This process helps researchers prioritize which molecules to synthesize and test.
This compound is an ideal starting scaffold for creating a "library" of diverse compounds for such studies. By systematically modifying the ester and bromo positions, chemists can generate a large number of related but distinct molecules. These libraries can then be virtually screened against a target protein. Research on various heterocyclic scaffolds, such as benzoxazoles and isoxazoles, often employs molecular docking to rationalize observed biological activities and guide the design of more potent analogues. mdpi.comresearchgate.netnih.gov The insights gained from these computational studies can accelerate the discovery of new lead compounds with improved efficacy.
Development of Novel Therapeutic Agents
The structural framework of this compound is a key component in the field of medicinal chemistry, where it serves as a starting material for the synthesis of pharmacologically active compounds. The presence of both bromine and fluorine atoms on the benzene (B151609) ring allows for selective chemical modifications, enabling the construction of diverse molecular architectures with potential therapeutic benefits.
While direct synthesis pathways from this compound for currently marketed drugs are not extensively documented, the closely related structural motif of bromo-halobenzoic acids is pivotal in the creation of important therapeutics. A prominent example is the class of anti-diabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. The precursor 5-bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of drugs like Dapagliflozin and Empagliflozin, which are used to manage type 2 diabetes. nih.govnih.gov The halogenated phenyl ring is a critical part of the C-aryl glycoside structure essential for their inhibitory activity. researchgate.net
| Drug Class | Example Drug | Therapeutic Application | Relevance of the Bromo-halobenzoic Acid Moiety |
| SGLT2 Inhibitors | Dapagliflozin | Type 2 Diabetes Mellitus | The 5-bromo-2-chlorophenyl group is a core component of the final drug structure, crucial for binding to the SGLT2 protein. nih.govnih.gov |
Furthermore, the 5-bromo-substituted aromatic core is being explored in the development of novel anticancer agents. Research has shown that derivatives of 1-benzyl-5-bromoindolin-2-one exhibit significant anti-proliferative activity against human breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com These compounds have been shown to inhibit VEGFR-2, a key target in angiogenesis, and to induce apoptosis in cancer cells.
| Compound Class | Cancer Cell Line | Reported Activity |
| 1-benzyl-5-bromoindolin-2-one derivatives | MCF-7 (Breast Cancer) | IC₅₀ values as low as 2.93 µM; potent VEGFR-2 inhibition. mdpi.com |
| A-549 (Lung Cancer) | Moderate to high anticancer activity observed. mdpi.com |
The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which features a related 5-fluoro substitution, further underscores the importance of this structural feature in designing molecules for oncology. llu.edu These examples highlight the strategic value of the bromo- and fluoro-substituents in this compound as handles for creating complex molecules targeting significant biological pathways.
Advanced Materials Applications
In addition to its role in medicinal chemistry, this compound is a precursor for advanced materials, including high-performance polymers and potentially as a building block for organic electronic materials.
Precursors for Polymers and Functional Materials
This compound serves as a potential starting material for the synthesis of monomers used in high-performance polymers, particularly fluorinated poly(arylene ether)s (FPAEs). researchgate.net These polymers are known for their exceptional properties, making them suitable for demanding applications.
FPAEs are typically synthesized through a nucleophilic aromatic substitution polycondensation reaction between a highly fluorinated monomer, such as decafluorobiphenyl, and a bisphenol. bwise.kr The chemical structure of this compound allows it to be chemically converted into a variety of monomers suitable for such polymerization reactions. For instance, the bromine and fluorine sites can be modified to introduce hydroxyl groups, creating a novel bisphenol monomer. The incorporation of such fluorinated monomers into the polymer backbone imparts a range of desirable characteristics.
| Property | Description | Significance in Functional Materials |
| Thermal Stability | FPAEs exhibit high thermal stability, with decomposition temperatures often in the range of 350–500 °C. researchgate.net | Allows for use in high-temperature environments, such as in aerospace components and advanced electronics. |
| Chemical Resistance | The strong carbon-fluorine bonds make these polymers resistant to a wide range of chemicals and solvents. mdpi.com | Suitable for applications requiring durability, such as chemical processing equipment and protective coatings. |
| Low Dielectric Constant | The presence of fluorine lowers the dielectric constant of the material, often to values between 2.17 and 2.58. mdpi.com | Crucial for microelectronics as interlayer dielectrics to reduce signal delay and power consumption in integrated circuits. |
| Hydrophobicity | Fluorinated polymers are highly hydrophobic, repelling water effectively. | Useful for moisture-barrier applications and in membranes for separation processes. |
The versatility of this compound makes it a valuable compound for researchers designing new polymers with tailored properties for advanced technological applications.
Role in OLED Materials or other Electronic Applications (if applicable to the compound's derivatives)
While not a direct component in final devices, this compound is classified by chemical suppliers as a building block for Organic Light-Emitting Diode (OLED) materials. bldpharm.combldpharm.com Its utility stems from its structure, which is ideal for synthesizing the larger, conjugated molecules required for OLED applications, such as host materials and emitters.
The key to its application lies in the bromine atom, which serves as a highly effective reactive handle for carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. rsc.org These reactions are fundamental in organic electronics for constructing complex molecular architectures from simpler precursors. A synthetic chemist can use this compound as a starting fragment, replacing the bromine with various aromatic or heteroaromatic groups to build up the desired conjugated system.
Furthermore, the fluorine atom plays a critical role in tuning the electronic properties of the final molecule. By introducing fluorine, it is possible to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This fine-tuning is essential for optimizing charge injection and transport within an OLED device, ultimately leading to higher efficiency and longer operational stability. researchgate.net Therefore, this compound is a valuable foundational piece for the bottom-up synthesis of novel, high-performance materials for next-generation displays and lighting.
Future Research Directions and Potential Areas of Exploration
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of halogenated benzoates often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research should focus on developing more efficient and environmentally benign synthetic routes to Ethyl 5-bromo-2-fluorobenzoate. Green chemistry principles, such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents, should guide these efforts.
Key areas for exploration include:
Direct C-H Functionalization: Investigating methods for the direct bromination and fluorination of ethyl benzoate (B1203000) or related precursors would streamline the synthesis, avoiding the need for pre-functionalized starting materials.
Continuous Flow Synthesis: Transitioning from batch processing to continuous flow reactors can offer improved safety, better reaction control, higher yields, and easier scalability.
Biocatalysis: The use of enzymes for selective halogenation could provide a highly specific and sustainable alternative to traditional chemical methods.
Exploration of Novel Catalytic Transformations
The bromine atom in this compound is well-suited for a variety of catalytic cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While its use in standard coupling reactions is established, there is considerable scope for exploring novel catalytic transformations.
Future research in this area could involve:
Palladium-Catalyzed Cross-Coupling: Expanding the range of coupling partners in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination to create diverse libraries of substituted benzoate derivatives. The development of novel palladium catalysts with enhanced activity and stability for these transformations is a key research avenue.
Copper and Nickel Catalysis: Investigating the use of more abundant and less expensive metals like copper and nickel as catalysts for cross-coupling reactions involving this compound.
Dual Catalysis: Exploring reaction systems that combine photoredox catalysis with transition metal catalysis to enable novel transformations that are not accessible through conventional methods.
| Catalytic Reaction | Potential Coupling Partner | Resulting Structure |
| Suzuki Coupling | Aryl or alkyl boronic acids/esters | Biaryl or alkyl-aryl compounds |
| Heck Coupling | Alkenes | Cinnamate derivatives |
| Sonogashira Coupling | Terminal alkynes | Phenylacetylene (B144264) derivatives |
| Buchwald-Hartwig Amination | Amines | N-Aryl amine derivatives |
| C-O Coupling | Alcohols/Phenols | Aryl ether derivatives |
Investigation of Biological Activities of New Derivatives and Analogues
Derivatives of fluorinated and brominated benzoic acids are known to exhibit a range of biological activities. The synthesis of new compounds from this compound opens up possibilities for discovering novel therapeutic agents.
Promising areas for investigation include:
Antimicrobial and Antifungal Activity: Synthesizing and screening derivatives for activity against various bacterial and fungal strains. Compounds containing isoxazole (B147169) and thiazole (B1198619) moieties, which can be synthesized from precursors like this compound, have shown promise in this area.
Anticancer Activity: Exploring the potential of new analogues as inhibitors of specific cellular pathways involved in cancer progression. For instance, thiazolidinedione derivatives have been studied as potential inhibitors of ERK1/2, a key protein in cell signaling.
Enzyme Inhibition: Designing and synthesizing molecules that can act as specific inhibitors for enzymes implicated in various diseases. The benzoic acid scaffold is a common feature in many enzyme inhibitors.
Advanced Computational Modeling for Structure-Activity Relationship (SAR) Prediction
Computational chemistry and molecular modeling are powerful tools for accelerating the drug discovery process. By applying these methods to derivatives of this compound, researchers can predict biological activities and optimize molecular structures for enhanced efficacy and reduced toxicity.
Future research should leverage:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of derivatives with their biological activity.
Molecular Docking: Simulating the binding of newly designed molecules to the active sites of target proteins to predict their inhibitory potential.
ADME/T Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of potential drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process.
Applications in Emerging Fields of Chemistry
The unique electronic and chemical properties of this compound make it an interesting candidate for application in emerging areas of chemical synthesis that prioritize efficiency, sustainability, and novel reactivity.
Potential areas of exploration include:
Flow Chemistry: The development of continuous flow processes for the synthesis and subsequent transformation of this compound can lead to safer, more efficient, and scalable production of its derivatives.
Photocatalysis: The C-Br bond in the molecule could be a target for photoredox-catalyzed reactions. Visible-light-mediated reactions offer a green and sustainable approach to organic synthesis. The use of related compounds like ethyl bromodifluoroacetate in photocatalytic applications suggests the potential for this compound in this field.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Ethyl 5-bromo-2-fluorobenzoate from 5-bromo-2-fluorobenzoic acid?
- Methodology : The esterification of 5-bromo-2-fluorobenzoic acid (CAS 146328-85-0) can be achieved via Fischer esterification using ethanol and a catalytic acid (e.g., H₂SO₄) under reflux. Alternatively, coupling agents like DCC/DMAP in anhydrous ethanol may enhance yield and reduce side reactions. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) is critical to confirm >97% purity .
Q. How can NMR spectroscopy be optimized to characterize this compound?
- Methodology : Use deuterated chloroform (CDCl₃) as the solvent for ¹H and ¹³C NMR. The fluorine substituent induces deshielding effects; expect distinct splitting patterns in aromatic protons (δ ~7.5–8.5 ppm). ¹⁹F NMR (at 470 MHz) will show a singlet for the fluorine atom. Cross-validation with IR spectroscopy (C=O stretch ~1720 cm⁻¹) and mass spectrometry (ESI+, [M+H]⁺) ensures structural confirmation .
Q. What storage conditions are critical to preserve the stability of this compound?
- Methodology : Store the compound in amber vials at 0–6°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester group. Periodic purity checks via TLC (silica gel, hexane/ethyl acetate 4:1) are recommended. Degradation products, if detected, should be analyzed using GC-MS to identify hydrolysis or halogen displacement pathways .
Advanced Research Questions
Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The electron-withdrawing fluorine atom enhances the electrophilicity of the adjacent bromine, facilitating Suzuki-Miyaura couplings. Optimize Pd(PPh₃)₄ catalyst loading (1–5 mol%) and base (K₂CO₃ or Cs₂CO₃) in THF/H₂O. Monitor regioselectivity using X-ray crystallography (SHELXL-2018 for refinement) to confirm bond formation at the bromine site .
Q. What strategies resolve crystallographic data contradictions during refinement of this compound using SHELX?
- Methodology : For twinned crystals, employ the TWIN/BASF commands in SHELXL. Use ORTEP-3 to visualize anisotropic displacement parameters and adjust hydrogen atom positions via HFIX. Validate thermal motion with the ADDSYM algorithm to detect missed symmetry elements. High-resolution data (≤0.8 Å) minimizes R-factor discrepancies .
Q. How does bromine vs. iodine substitution affect Ullmann coupling efficiency in this compound derivatives?
- Methodology : Compare reaction kinetics using CuI/1,10-phenanthroline in DMF at 120°C. Bromine typically shows slower coupling rates than iodine due to weaker C–Br bond dissociation energy. Analyze product distribution via LC-MS and DFT calculations (B3LYP/6-31G*) to correlate electronic effects with transition-state energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
